Bienvenue dans la boutique en ligne BenchChem!

Tadalafil Impurity 19

Mass Spectrometry LC-MS Impurity Profiling Pharmaceutical Reference Standards

Tadalafil Impurity 19, systematically named (6R,12aR)-6-(benzo[d][1,3]dioxol-5-yl)-2,7-dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione and also referred to as N-methyl-Tadalafil, is a process-related impurity of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil. With a molecular formula of C23H21N3O4 and a molecular weight of 403.43 g/mol, it bears a structural modification—an additional methyl group on the indole nitrogen (position relative to the parent API (C22H19N3O4, MW 389.4 g/mol).

Molecular Formula C23H21N3O4
Molecular Weight 403.4 g/mol
CAS No. 477970-21-1
Cat. No. B3328522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil Impurity 19
CAS477970-21-1
Molecular FormulaC23H21N3O4
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C
InChIInChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1
InChIKeyUMVKZCLEGWYPLH-DYESRHJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tadalafil Impurity 19 (CAS 477970-21-1): Procurement-Grade Reference Standard for PDE5 Inhibitor Quality Control


Tadalafil Impurity 19, systematically named (6R,12aR)-6-(benzo[d][1,3]dioxol-5-yl)-2,7-dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione and also referred to as N-methyl-Tadalafil, is a process-related impurity of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil [1]. With a molecular formula of C23H21N3O4 and a molecular weight of 403.43 g/mol, it bears a structural modification—an additional methyl group on the indole nitrogen (position 7) relative to the parent API (C22H19N3O4, MW 389.4 g/mol) . This impurity arises during the Pictet–Spengler-based synthesis of Tadalafil and is detected in bulk drug substance at levels typically ranging from 0.1% to 0.15% [2]. As a non-pharmacopoeial specified impurity not individually listed among EP Impurities A–I, it is controlled under the general unspecified impurity limit of ≤0.10% in the British Pharmacopoeia monograph [3].

Why Tadalafil Impurity 19 Cannot Be Substituted by Other In-Class Tadalafil Impurities for Analytical Reference Purposes


The tadalafil impurity landscape includes over two dozen structurally distinct process impurities, stereoisomers, and degradation products, each with unique molecular weights, retention characteristics, and mass spectrometric fragmentation patterns . Tadalafil Impurity 19 is distinguished by its N7-methyl substitution on the indole core—a modification absent in EP-specified impurities A through I and in desmethyl analogs such as Nortadalafil (CAS 171596-36-4) [1]. This structural feature produces a molecular ion [M+H]+ at m/z 404.4, which is 14 Da higher than the parent Tadalafil (m/z 390.4) and 28 Da higher than N-desmethyl Tadalafil (m/z 376.4), creating a distinct mass spectrometric channel that cannot be replicated by any other common impurity [2]. Generic substitution with a different tadalafil impurity reference standard—even one of similar retention time—would introduce systematic error into HPLC peak identification, compromise system suitability testing, and undermine the traceability required under ICH Q3A/Q3B guidelines for ANDA submissions [3].

Product-Specific Quantitative Evidence Guide for Tadalafil Impurity 19 Procurement Decisions


Molecular Weight Differentiation: Tadalafil Impurity 19 vs. Parent API and N-Desmethyl Impurity

Tadalafil Impurity 19 (C23H21N3O4) exhibits a monoisotopic molecular weight of 403.43 g/mol, which is 14 Da higher than the parent Tadalafil (C22H19N3O4, MW 389.4 g/mol) due to the additional methyl group at the N7 (indole nitrogen) position . This mass shift is analytically distinguishable from Nortadalafil (N-desmethyl Tadalafil, C21H17N3O4, MW 375.4 g/mol), which is 14 Da lighter than Tadalafil [1]. In accurate-mass LC-MS/MS workflows, Impurity 19 produces a distinct [M+H]+ precursor ion at m/z 404.4, enabling unequivocal identification against Tadalafil (m/z 390.4) and Nortadalafil (m/z 376.4) in a single chromatographic run [2].

Mass Spectrometry LC-MS Impurity Profiling Pharmaceutical Reference Standards

Impurity Prevalence in Tadalafil API Batches: Quantitative Occurrence Range

In a comprehensive impurity profiling study of Tadalafil manufactured via two synthetic routes (Daugan-type and alternative Pictet–Spengler schemes), six process-related impurities—including the N-methyl derivative corresponding to Impurity 19—were consistently detected in bulk drug substance at levels ranging from 0.1% to 0.15% [1]. This places Impurity 19 at the threshold of the ICH Q3A identification threshold (0.10%) and above the qualification threshold (0.15%), directly triggering the requirement for impurity reference standards for identification, quantification, and toxicological qualification in regulatory submissions [2]. In contrast, EP-specified impurities A, B, and C are controlled at ≤0.15% individually by the BP monograph, but Impurity 19 is not a specified impurity and must be controlled under the unspecified impurity limit of ≤0.10% [3].

Impurity Profiling API Quality Control Process Chemistry

PDE5 Inhibitory Activity of the N-Methyl Scaffold: SAR Context from the Daugan Discovery Series

The seminal structure-activity relationship study by Daugan et al. (J. Med. Chem. 2003) established that racemic cis-N-methyl piperazinedione derivative 11i retains full PDE5 inhibitory potency (IC50 = 0.005 μM, i.e., 5 nM) indistinguishable from Tadalafil itself (12a, IC50 = 5 nM) [1]. While the Daugan compound 11i bears the N-methyl modification at the piperazinedione N2 position rather than the indole N7 position of Impurity 19, this evidence indicates that N-methylation does not ablate PDE5 binding and may preserve pharmacological activity [2]. Tadalafil (6R,12aR enantiomer) demonstrates >2,000-fold selectivity for PDE5 over PDE1–4 and PDE6 . Any residual pharmacological activity of Impurity 19 must be considered in the safety qualification of tadalafil API batches, as pharmacologically active impurities may contribute to off-target effects even at trace levels [2].

PDE5 Inhibition Structure-Activity Relationship Pharmacological Impurity Risk

Chromatographic Resolution: UPLC Separation of Impurity 19 from Tadalafil and Five Co-occurring Impurities

A validated stability-indicating UPLC method (Satheesh et al., 2013) achieved baseline separation of Tadalafil from five known impurities and additional unknown impurities within a 10-minute total run time using an Acquity HSS T3 column (1.8 μm, 2.1 × 150 mm) with methanol/ammonium acetate gradient elution and UV detection at 262 nm [1]. The calibration curves for the five impurities were linear over 0.112–1.96 μg/mL, with intra- and inter-day RSD <1.5% and detection limits ranging from 0.039 to 0.040 μg/mL [2]. For the earlier fast LC method (Raju et al., 2010), the LOD for tadalafil-related impurities ranged from 0.006–0.011 μg/mL and LOQ from 0.018–0.033 μg/mL [3]. While the Satheesh method does not name Impurity 19 specifically among the five resolved impurities, the N-methyl impurity's distinct retention characteristics relative to Tadalafil (RRT ≠ 1.0) and other known impurities make the validated UPLC platform directly applicable to Impurity 19 quantification with suitable reference standard [1].

UPLC Method Validation Chromatographic Resolution Stability-Indicating Methods

Best Research and Industrial Application Scenarios for Tadalafil Impurity 19 (CAS 477970-21-1)


ANDA Analytical Method Development and Validation for Tadalafil Related Substances Testing

Procurement of authenticated Tadalafil Impurity 19 reference standard is essential for developing and validating HPLC/UPLC methods that quantify all process-related impurities in Tadalafil API and finished dosage forms. The Gilla et al. (2013) study confirms that the N-methyl impurity occurs at 0.1%–0.15% in bulk API produced via two synthetic routes, making it a recurring impurity that must be resolved from the main peak and from EP Impurities A–C (RRT ≈ 0.8–1.03) [1]. The Satheesh et al. (2013) UPLC platform, with its 10-minute run time, 0.039–0.040 μg/mL LOD, and <1.5% intra-day RSD, provides a validated starting point for method transfer; Impurity 19 reference standard enables retention time marker assignment and system suitability verification [2].

Regulatory Compliance: Impurity Identification and Qualification for ICH Q3A/M7 Submissions

Because Impurity 19 is not listed among the BP/EP specified impurities A–I, it falls under the unspecified impurity limit of ≤0.10% [3]. However, its observed occurrence at 0.1%–0.15% in typical tadalafil API places it at or above the ICH Q3A identification threshold (0.10%) [4]. This regulatory position compels ANDA applicants to: (i) procure the authenticated impurity reference standard for accurate quantitation; (ii) perform structural identification by NMR and HRMS; and (iii) conduct a safety qualification assessment. The Daugan SAR data suggesting retained PDE5 inhibitory activity for N-methyl analogs (IC50 = 5 nM) underscores the need for pharmacological assessment per ICH M7 when residual levels approach 0.15% [5].

Mass Spectrometric Method Development for Impurity Fingerprinting and API Authenticity Verification

The +14 Da mass shift of Impurity 19 ([M+H]+ = 404.4) relative to Tadalafil ([M+H]+ = 390.4) provides a unique accurate-mass signature for impurity fingerprinting studies . In the context of the GEON API fingerprint study (2023), which demonstrated that tadalafil manufacturers could be distinguished by their impurity, residual solvent, and ¹H-NMR profiles, Impurity 19 serves as a marker for specific synthetic routes and batch provenance [6]. Procurement of the reference standard enables inclusion of this impurity in MS/MS spectral libraries for routine screening and API authenticity verification.

Process Chemistry Optimization: Root-Cause Analysis of N7-Methylation During Tadalafil Synthesis

The formation of Impurity 19 arises from undesired N7-methylation of the indole nitrogen during the Pictet–Spengler cyclization or subsequent piperazinedione ring closure steps [7]. Process development teams require the authenticated impurity reference standard to: (i) spike reaction mixtures and confirm impurity identity by retention time matching; (ii) establish mass balance during process optimization experiments; and (iii) demonstrate that revised synthetic conditions reduce Impurity 19 below pharmacopoeial limits. The reference standard directly supports the Quality by Design (QbD) approach for defining the design space around N-methylation side reactions [8].

Quote Request

Request a Quote for Tadalafil Impurity 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.